molecular formula C18H18O7 B1671104 Ethyl 3,4-dihydroxybenzoate CAS No. 3943-89-3

Ethyl 3,4-dihydroxybenzoate

Cat. No. B1671104
CAS RN: 3943-89-3
M. Wt: 182.17 g/mol
InChI Key: IEWPWVSCXPNIRW-UHFFFAOYSA-N
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Patent
US04501912

Procedure details

A mixture which contained 43 g (0.28 mole) of 3,4-dihydroxybenzoic acid, 300 ml of ethanol and 0.5 ml of concentrated H2SO4 was refluxed for 48 hours. Water was trapped with 3 Å molecular sieves. The reaction mixture was evaporated to dryness in vacuo, and partitioned between ether and 5% NaHCO3 solution. The ether layer was evaporated to give 39 g (69% ) of solid; m.p. 128°-130° C. The NMR and IR spectra were consistent with the assigned structure.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
69%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([OH:7])=[O:6].[CH2:12](O)[CH3:13].OS(O)(=O)=O>O>[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([O:7][CH2:12][CH3:13])=[O:6]

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between ether and 5% NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The ether layer was evaporated

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C(=O)OCC)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.